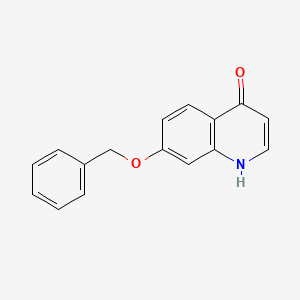

7-(Benzyloxy)quinolin-4-ol

Description

BenchChem offers high-quality 7-(Benzyloxy)quinolin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Benzyloxy)quinolin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-phenylmethoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16-8-9-17-15-10-13(6-7-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQRHYWEGFFXKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610566 | |

| Record name | 7-(Benzyloxy)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749922-34-7 | |

| Record name | 7-(Benzyloxy)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Heterocyclic Scaffold

An In-depth Technical Guide to 7-(Benzyloxy)quinolin-4-ol: Synthesis, Reactivity, and Applications in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the quinoline nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents. Among its many derivatives, 7-(Benzyloxy)quinolin-4-ol represents a particularly strategic building block. Its structure is characterized by a quinolin-4-one core, featuring a benzyloxy protecting group at the 7-position. This benzyloxy group not only influences the molecule's electronic properties and solubility but also offers a site for future deprotection to reveal a reactive phenol, adding another layer of synthetic versatility.

The molecule exists in a tautomeric equilibrium between the enol form, 7-(Benzyloxy)quinolin-4-ol, and the more predominant keto form, 7-(Benzyloxy)quinolin-4(1H)-one.[1] This duality is central to its reactivity and function. As a research chemical, it is primarily recognized as a "Protein Degrader Building Block," signaling its utility in the cutting-edge field of targeted protein degradation.[2] This guide provides an in-depth exploration of its chemical properties, a robust and validated synthetic protocol, key derivatization reactions, and its strategic application in the synthesis of complex bioactive molecules like Proteolysis-Targeting Chimeras (PROTACs).

Physicochemical Properties & Safety Data

A comprehensive understanding of a compound's physical properties and safety profile is the foundation of its effective use in a laboratory setting.

Core Properties

The key physicochemical data for 7-(Benzyloxy)quinolin-4-ol are summarized below. While an experimental melting point is not widely published, its high molecular weight and aromatic, planar structure suggest it is a high-melting solid. Its structure also indicates poor solubility in water but good solubility in polar aprotic organic solvents such as DMSO, DMF, and chlorinated solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₃NO₂ | [2] |

| Molecular Weight | 251.28 g/mol | [2][3] |

| CAS Number | 749922-34-7 | [2] |

| Appearance | Tan or brown solid | |

| Storage | Room temperature, sealed in dry conditions | [2][4] |

Safety & Handling

7-(Benzyloxy)quinolin-4-ol is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[5]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.[7]

-

Disposal: Dispose of waste material at a licensed chemical destruction facility in accordance with local, state, and federal regulations.[6][8]

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts (in DMSO-d₆) are tabulated below. The choice of DMSO-d₆ as a solvent is logical for this class of compound, as it can solubilize the material and allow for the observation of exchangeable protons (NH, OH).

| ¹H NMR (Predicted) | δ (ppm) | Description |

| Quinoline NH | ~11.5 | Broad singlet, exchangeable with D₂O |

| Quinoline H5 | ~8.0 | Doublet |

| Quinoline H8 | ~7.5 | Doublet |

| Benzyl Ar-H | 7.3-7.5 | Multiplet, 5H |

| Quinoline H6 | ~7.2 | Doublet of doublets |

| Benzylic CH₂ | ~5.2 | Singlet, 2H |

| Quinoline H3 | ~6.0 | Doublet |

| Quinoline H2 | ~7.8 | Doublet |

| ¹³C NMR (Predicted) | δ (ppm) | Description |

| C4 (C=O) | ~175 | Quinolinone carbonyl |

| C7, C8a, C-Ar | 160-120 | Aromatic carbons |

| C5, C6, C8 | 125-110 | Aromatic carbons |

| C2, C3 | 140, 105 | Quinolinone vinyl carbons |

| Benzylic CH₂ | ~70 | Methylene carbon |

Infrared (IR) Spectroscopy

-

3200-2800 cm⁻¹: Broad absorption corresponding to N-H and O-H stretching (from the tautomeric forms).

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~1650 cm⁻¹: Strong C=O stretching from the quinolin-4(1H)-one tautomer.

-

1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1250 cm⁻¹: Ar-O-C (ether) stretching.

Mass Spectrometry (MS)

In an ESI+ experiment, the expected molecular ion peak would be [M+H]⁺ at m/z ≈ 252.29.

Core Synthesis Methodology: The Conrad-Limpach Reaction

The most reliable and field-proven method for constructing the 4-hydroxyquinoline scaffold is the Conrad-Limpach synthesis.[1][12] This reaction is a two-stage process involving an initial condensation followed by a high-temperature thermal cyclization. The causality behind this choice is its robustness and ability to build the core ring system from commercially available anilines and β-ketoesters.[13][14]

Caption: Conrad-Limpach synthesis workflow for 7-(Benzyloxy)quinolin-4-ol.

Detailed Experimental Protocol: Synthesis of 7-(Benzyloxy)quinolin-4-ol

Rationale: This protocol utilizes diethyl ethoxymethylenemalonate (DEEM) as the β-ketoester equivalent, which reacts cleanly with the aniline to form the required enamine intermediate. The high-temperature cyclization is necessary to overcome the energetic barrier of breaking the aromaticity of the aniline ring during the intramolecular ring-closing step.[13] Dowtherm A is a classic high-boiling solvent used for this transformation.[15]

-

Step 1: Enamine Formation.

-

To a round-bottom flask equipped with a reflux condenser, add 3-(benzyloxy)aniline (1.0 eq), diethyl ethoxymethylenemalonate (1.05 eq), and absolute ethanol (5 mL per gram of aniline).

-

Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting aniline is consumed.

-

Remove the ethanol under reduced pressure using a rotary evaporator. The resulting product is typically a viscous oil or low-melting solid and is used in the next step without further purification.

-

-

Step 2: Thermal Cyclization.

-

Caution: This step involves very high temperatures and should be performed in a well-ventilated fume hood with appropriate safety measures.

-

In a separate flask suitable for high-temperature reactions, heat a high-boiling solvent such as Dowtherm A or diphenyl ether (10 mL per gram of the initial aniline) to 250 °C.

-

Add the crude enamine intermediate from Step 1 dropwise to the hot solvent over 15-20 minutes. Maintain the temperature at 250 °C.

-

After the addition is complete, continue to heat the mixture for an additional 30 minutes.

-

Allow the reaction mixture to cool to below 100 °C. The product will often begin to precipitate.

-

-

Workup and Purification.

-

Carefully add hexanes or toluene to the cooled mixture to fully precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the high-boiling solvent.

-

The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol, DMF, or a mixture thereof, to yield 7-(Benzyloxy)quinolin-4-ol as a solid.

-

Key Reactivity and Derivatization Pathways

The synthetic value of 7-(Benzyloxy)quinolin-4-ol lies in its potential for further elaboration. The 4-hydroxy group is the primary site of reactivity, serving as a handle to introduce diverse functionalities, particularly nucleophiles.

Caption: Activation and derivatization of 7-(Benzyloxy)quinolin-4-ol.

Protocol 1: Chlorination to 4-Chloro-7-(benzyloxy)quinoline

Causality: The hydroxyl group of a 4-hydroxyquinoline is a poor leaving group. To enable nucleophilic substitution at the C4 position, it must first be converted into a better leaving group. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, effectively converting the C4-OH (via its keto tautomer) into a C4-Cl.[16][17] This activates the position for subsequent reactions.

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas produced).

-

Reaction: Add 7-(Benzyloxy)quinolin-4-ol (1.0 eq) to the flask. Carefully add phosphorus oxychloride (POCl₃, 5-10 eq by volume) portion-wise.

-

Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup:

-

Allow the reaction to cool to room temperature.

-

Very slowly and carefully, pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. This is a highly exothermic and gas-evolving quench.

-

Once the quench is complete, basify the acidic aqueous solution with a strong base (e.g., 50% NaOH solution or solid K₂CO₃) until pH > 10. This will precipitate the crude product.

-

-

Purification:

-

Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 4-chloro-7-(benzyloxy)quinoline.

-

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Amines

Rationale: The 4-chloro derivative is now an excellent substrate for nucleophilic aromatic substitution (SNAr). The electron-withdrawing quinoline nitrogen activates the C4 position, allowing for displacement of the chloride by a wide range of amine nucleophiles. This is a cornerstone reaction for building libraries of potential drug candidates.

-

Setup: To a microwave vial or a sealed tube, add 4-chloro-7-(benzyloxy)quinoline (1.0 eq), the desired amine (1.2-2.0 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2-3 eq).

-

Solvent: Add a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP), DMSO, or dioxane.

-

Reaction: Heat the reaction mixture to 100-150 °C (conventional heating or microwave) for 2-18 hours. Monitor by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction mixture with water to precipitate the product or dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude residue by column chromatography or recrystallization to yield the desired 4-amino-7-(benzyloxy)quinoline derivative.

Application in Drug Discovery: A Key Component for PROTACs

The designation of 7-(Benzyloxy)quinolin-4-ol as a "Protein Degrader Building Block" highlights its value in constructing PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[18] They consist of a ligand for the POI (a "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker.

The quinoline scaffold, accessed through 7-(Benzyloxy)quinolin-4-ol, can be incorporated into a PROTAC in several ways:

-

As a Warhead: Many kinase inhibitors and other protein-binding molecules are based on quinoline or quinazolinone cores. The derivatized quinoline can serve as the portion of the PROTAC that binds to the target protein.[19][20]

-

As a Scaffold/Linker Element: The rigid quinoline ring can be used as a stable anchor point to attach the linker, providing defined spatial orientation between the two ends of the PROTAC.

Caption: Role of the quinoline scaffold in a hypothetical PROTAC molecule.

The synthetic pathways described above, particularly the amination at the C4 position, provide a direct route to attach linkers that can then be connected to an E3 ligase ligand (like derivatives of thalidomide or pomalidomide), completing the synthesis of a novel PROTAC.[21]

Conclusion

7-(Benzyloxy)quinolin-4-ol is far more than a simple catalog chemical; it is a sophisticated and highly versatile platform for chemical innovation. Its well-defined synthesis via the Conrad-Limpach reaction provides reliable access to the core scaffold. The true power of this molecule is realized through the strategic activation of its 4-position, enabling the synthesis of diverse libraries of derivatives. For researchers in drug discovery, particularly those focused on targeted protein degradation, 7-(Benzyloxy)quinolin-4-ol offers a robust starting point for the rational design and synthesis of next-generation therapeutics.

References

-

Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved January 11, 2026, from [Link]

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved January 11, 2026, from [Link]

-

Hart, M. E., et al. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Arkivoc, 2010(11), 63-70. Available at: [Link]

-

Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. Supplementary Information available at: [Link]

-

Csonka, R., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(19), 3436. Available at: [Link]

-

Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis. Retrieved January 11, 2026, from [Link]

-

Gadd, M. S., et al. (2022). Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. Signal Transduction and Targeted Therapy, 7(1), 164. Available at: [Link]

-

ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Records of Natural Products. Supplementary Information available at: [Link]

-

Csonka, R., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link]

-

Wang, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 28(14), 5556. Available at: [Link]

-

PubChem. (n.d.). 7-Benzyloxy-6-methoxy-2-methyl-quinolin-4-ol. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 7-Benzyloxyquinoline. Retrieved January 11, 2026, from [Link]

-

K-W, T., et al. (2011). POCl3 chlorination of 4-quinazolones. Organic & Biomolecular Chemistry, 9(10), 3847-3854. Available at: [Link]

-

ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones. Retrieved January 11, 2026, from [Link]

-

Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones. Retrieved January 11, 2026, from [Link]

-

Zhang, H., et al. (2020). Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. Bioorganic & Medicinal Chemistry, 28(4), 115228. Available at: [Link]

-

ResearchGate. (2019). Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. Retrieved January 11, 2026, from [Link]

-

RSC Publishing. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances. Available at: [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR data for luteolin in relation to literature. Retrieved January 11, 2026, from [Link]

-

Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved January 11, 2026, from [Link]

Sources

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. calpaclab.com [calpaclab.com]

- 3. 1629758-07-1|7-(Benzyloxy)quinolin-4(1H)-one|BLD Pharm [bldpharm.com]

- 4. 849217-23-8|7-(Benzyloxy)-6-methoxyquinolin-4-ol|BLD Pharm [bldpharm.com]

- 5. 7-(Benzyloxy)quinolin-4-ol [chemdict.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 10. acgpubs.org [acgpubs.org]

- 11. repository.uncw.edu [repository.uncw.edu]

- 12. synarchive.com [synarchive.com]

- 13. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. mdpi.com [mdpi.com]

- 16. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

7-(Benzyloxy)quinolin-4-ol synthesis pathway

An In-depth Technical Guide to the Synthesis of 7-(Benzyloxy)quinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1][2] Specifically, 7-(Benzyloxy)quinolin-4-ol, also known as 7-(Benzyloxy)quinolin-4(1H)-one, is a key intermediate in the synthesis of more complex molecules, valued for the strategic placement of its functional groups. The benzyloxy moiety serves as a stable protecting group for the 7-hydroxyl function, which can be deprotected in later synthetic stages to reveal a reactive phenol for further functionalization.

This guide provides a comprehensive overview of the primary synthetic pathways to 7-(Benzyloxy)quinolin-4-ol. We will delve into the mechanistic underpinnings of the key reactions, provide detailed experimental protocols, and offer insights into the practical considerations that guide the choice of one synthetic route over another. The methodologies discussed are grounded in established, reliable chemical transformations, primarily focusing on the Gould-Jacobs reaction and subsequent functional group manipulations.

Retrosynthetic Analysis

A logical approach to designing the synthesis of 7-(Benzyloxy)quinolin-4-ol begins with a retrosynthetic analysis. This process identifies two primary strategic disconnections, outlining the principal pathways available to the synthetic chemist.

Pathway A involves constructing the quinolin-4-ol core from an aniline derivative that already contains the required benzyloxy group. This approach is convergent, installing the key substituent at the outset.

Pathway B follows a more linear sequence, wherein the 7-hydroxyquinolin-4-ol core is first synthesized and then the phenolic hydroxyl group is protected via benzylation.

Caption: Simplified workflow for the Gould-Jacobs synthesis pathway.

Pathway B: Post-Cyclization Protection Strategy

Step 1: Synthesis of 7-Hydroxyquinolin-4-ol

The synthesis of the 7-hydroxyquinolin-4-ol intermediate is achieved using the same Gould-Jacobs reaction described previously, but starting with 3-aminophenol . The reaction with DEMM, thermal cyclization, and subsequent saponification/decarboxylation yield the desired hydroxylated quinoline core. [3][4]

Step 2: Benzylation of 7-Hydroxyquinolin-4-ol

With the 7-hydroxyquinolin-4-ol in hand, the final step is the protection of the phenolic hydroxyl group as a benzyl ether. The most common and robust method for this transformation is the Williamson Ether Synthesis . [5][6] This reaction involves:

-

Deprotonation: The acidic phenolic proton of 7-hydroxyquinolin-4-ol is removed by a suitable base to form a phenoxide anion. Common bases for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH). [7][8]The choice of base depends on the substrate's sensitivity and desired reaction conditions; K₂CO₃ is a milder, more common choice for phenols, while NaH is a stronger, non-nucleophilic base often used for less acidic alcohols. [5][7]2. Nucleophilic Substitution (Sₙ2): The resulting phenoxide acts as a nucleophile and attacks a benzyl halide, typically benzyl bromide (BnBr) or benzyl chloride (BnCl). [9]This Sₙ2 reaction displaces the halide and forms the C-O ether bond, yielding 7-(Benzyloxy)quinolin-4-ol. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone. [6][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 7-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

An In-Depth Technical Guide to 7-(Benzyloxy)quinolin-4-ol: A Key Building Block in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug development, certain molecular scaffolds emerge as exceptionally versatile and valuable. 7-(Benzyloxy)quinolin-4-ol is one such privileged structure, a key building block that has garnered significant attention for its role in the synthesis of innovative therapeutics, most notably in the rapidly advancing field of targeted protein degradation. This technical guide provides an in-depth exploration of 7-(Benzyloxy)quinolin-4-ol, from its fundamental chemical identity to its synthesis and critical applications, tailored for researchers, scientists, and professionals in drug development.

Part 1: Core Chemical Identity

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for this compound is 7-(Benzyloxy)quinolin-4-ol . The structure consists of a quinoline core, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The hydroxyl (-OH) group at position 4 and the benzyloxy group (-OCH₂C₆H₅) at position 7 are the key functional groups that define its reactivity and utility. The presence of the hydroxyl group leads to tautomerism, allowing it to exist in equilibrium with its keto form, 7-(Benzyloxy)-1H-quinolin-4-one .

Synonyms and Identifiers

In scientific literature and commercial catalogs, 7-(Benzyloxy)quinolin-4-ol is also known by several synonyms, reflecting its structure and common derivatives. These include:

-

7-(Phenylmethoxy)quinolin-4-ol

-

7-Benzyloxy-4-hydroxyquinoline[1]

-

4-Hydroxy-7-(benzyloxy)quinoline

-

7-(Benzyloxy)quinolin-4(1H)-one[2]

For unambiguous identification, the following identifiers are crucial:

| Identifier | Value |

| CAS Number | 749922-34-7[3] |

| Molecular Formula | C₁₆H₁₃NO₂[3] |

| Molecular Weight | 251.28 g/mol [3] |

Part 2: Synthesis and Methodologies

The synthesis of the quinolin-4-one core is a well-established area of organic chemistry, with several named reactions providing viable routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern. For 7-(Benzyloxy)quinolin-4-ol, the Gould-Jacobs reaction is a highly effective and commonly employed strategy.

The Gould-Jacobs Reaction: A Step-by-Step Protocol

The Gould-Jacobs reaction provides a robust pathway to 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[4][5] The synthesis of 7-(Benzyloxy)quinolin-4-ol via this method commences with the appropriately substituted aniline, 3-(benzyloxy)aniline.

Step 1: Preparation of the Starting Material: 3-(Benzyloxy)aniline

The precursor, 3-(benzyloxy)aniline, can be synthesized from 3-aminophenol through a Williamson ether synthesis with benzyl chloride or by reduction of the corresponding nitro compound.

Step 2: Condensation of 3-(Benzyloxy)aniline with Diethyl Ethoxymethylenemalonate (DEEM)

The initial step of the Gould-Jacobs reaction involves the condensation of 3-(benzyloxy)aniline with DEEM. This reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electron-deficient carbon of the ethoxymethylene group, followed by the elimination of ethanol to form the intermediate, diethyl 2-((3-(benzyloxy)phenylamino)methylene)malonate.

Step 3: Thermal Cyclization

The crucial ring-closing step is achieved through thermal cyclization of the malonate intermediate. This is typically carried out in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, at temperatures around 250°C.[6] The high temperature facilitates an intramolecular 6-electron cyclization, followed by the elimination of another molecule of ethanol to yield ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate.

Step 4: Saponification and Decarboxylation

The resulting ester is then saponified using a strong base, such as sodium hydroxide, to hydrolyze the ester to the corresponding carboxylic acid, 4-hydroxy-7-(benzyloxy)quinoline-3-carboxylic acid.[7] Subsequent heating of the carboxylic acid induces decarboxylation, yielding the final product, 7-(Benzyloxy)quinolin-4-ol.

Experimental Protocol: Gould-Jacobs Synthesis of 7-(Benzyloxy)quinolin-4-ol

-

Condensation: In a round-bottom flask, combine 3-(benzyloxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-120°C for 2 hours. Monitor the reaction by TLC until the aniline is consumed. The resulting crude diethyl 2-((3-(benzyloxy)phenylamino)methylene)malonate is a viscous oil and can be used in the next step without further purification.

-

Cyclization: To the crude intermediate, add a high-boiling point solvent (e.g., diphenyl ether). Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. The cyclization product, ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate, will precipitate upon cooling. The solid can be collected by filtration and washed with a non-polar solvent like hexane.

-

Saponification: Suspend the crude ester in a solution of sodium hydroxide (e.g., 10% aqueous solution) and heat to reflux for 1-2 hours until a clear solution is obtained.

-

Decarboxylation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5. The carboxylic acid intermediate will precipitate. Collect the solid by filtration, wash with water, and dry. Place the dry carboxylic acid in a suitable flask and heat to its melting point (typically around 230-250°C) until gas evolution (CO₂) ceases. Cool the reaction to afford the crude 7-(Benzyloxy)quinolin-4-ol.

-

Purification: The final product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Alternative Synthetic Routes: The Conrad-Limpach Synthesis

Another classical method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis.[8][9][10] This reaction involves the condensation of an aniline with a β-ketoester. For the synthesis of 7-(Benzyloxy)quinolin-4-ol, 3-(benzyloxy)aniline would be reacted with ethyl acetoacetate. The reaction conditions, particularly temperature, are critical in determining the regioselectivity of the initial condensation and the subsequent cyclization. Generally, lower temperatures favor the formation of the crotonate intermediate which, upon heating, cyclizes to the 4-hydroxyquinoline.[9]

Reaction Mechanism: Gould-Jacobs Cyclization

Caption: The Gould-Jacobs reaction pathway to 7-(Benzyloxy)quinolin-4-ol.

Part 3: Applications in Drug Discovery and Development

The strategic placement of the benzyloxy and hydroxyl groups makes 7-(Benzyloxy)quinolin-4-ol a highly valuable intermediate in the synthesis of complex bioactive molecules.

A Cornerstone in PROTAC® Development

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[11][12][13] A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[14] 7-(Benzyloxy)quinolin-4-ol serves as a versatile precursor for the synthesis of the linker component of PROTACs.

The hydroxyl group at the 4-position can be readily converted to a leaving group, such as a chloride, allowing for the attachment of various linker chains via nucleophilic substitution. The benzyloxy group at the 7-position can be deprotected to reveal a phenol, providing another handle for chemical modification or acting as a key pharmacophoric element in the final PROTAC molecule.

Workflow: Incorporation of 7-(Benzyloxy)quinolin-4-ol into a PROTAC

Caption: General workflow for utilizing 7-(Benzyloxy)quinolin-4-ol in PROTAC synthesis.

While specific PROTACs derived directly from 7-(Benzyloxy)quinolin-4-ol are often proprietary, the quinoline scaffold is a known component in the design of degraders for various protein targets, including Bruton's tyrosine kinase (BTK), a key player in B-cell malignancies.[15][16][17]

Intermediate in the Synthesis of Kinase Inhibitors

The quinoline core is a well-established pharmacophore in the design of kinase inhibitors.[18] The structural features of 7-(Benzyloxy)quinolin-4-ol make it an attractive starting point for the synthesis of novel kinase inhibitors. The 4-position can be functionalized to introduce moieties that interact with the hinge region of the kinase active site, while the 7-position can be modified to explore the solvent-exposed region, influencing selectivity and pharmacokinetic properties. For example, derivatives of 7-alkoxy-4-aminoquinolines have been investigated as dual inhibitors of c-Src kinase and nitric oxide synthase.[19]

Part 4: Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile is essential for the effective handling and application of any chemical compound.

| Property | Value | Source |

| Boiling Point | 455.8 °C at 760 mmHg | Guidechem |

| Flash Point | 229.5 °C | Guidechem |

| Appearance | Tan/brown solid | CymitQuimica |

| Purity | Typically ≥95% | [3] |

| Storage | Room temperature | [3] |

Safety Information:

Standard laboratory safety precautions should be observed when handling 7-(Benzyloxy)quinolin-4-ol. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A Versatile Tool for Future Therapies

7-(Benzyloxy)quinolin-4-ol stands out as a pivotal molecular building block in the arsenal of medicinal chemists. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, makes it an invaluable precursor for the development of next-generation therapeutics. Its demonstrated utility in the construction of PROTACs and its potential in the design of novel kinase inhibitors underscore its importance in the ongoing quest for more effective and targeted treatments for a range of diseases. As research in targeted protein degradation and kinase inhibition continues to expand, the demand for and applications of 7-(Benzyloxy)quinolin-4-ol are poised to grow, solidifying its status as a key enabler of innovation in drug discovery.

References

-

PrepChem. a/ Preparation of 3-benzyloxy-6-methoxyaniline. Available from: [Link]

-

Wikipedia. Gould–Jacobs reaction. Available from: [Link]

- Vertex AI Search. 7-(Benzyloxy)quinolin-4-ol, min 95%, 1 gram.

- CymitQuimica. 7-(Benzyloxy)quinolin-4-ol.

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

-

Eureka | Patsnap. Preparation method of vonoprazan intermediate. Available from: [Link]

-

China/Asia On Demand (CAOD) - Oriprobe. Synthesis of Important Intermediates for Anti-acid Drug Vonoprazan. Available from: [Link]

-

Merck Index. Gould-Jacobs Reaction. Available from: [Link]

-

Wikipedia. Conrad–Limpach synthesis. Available from: [Link]

- BLDpharm. 1629758-07-1|7-(Benzyloxy)quinolin-4(1H)-one.

-

SynArchive. Conrad-Limpach Synthesis. Available from: [Link]

-

Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Available from: [Link]

-

MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Available from: [Link]

-

PubMed. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy. Available from: [Link]

-

PubMed Central. Targeted protein degradation by PROTACs. Available from: [Link]

- Name Reactions in Organic Synthesis. Conrad-Limpach Reaction.

-

PubMed Central. Targeted Protein Degradation: Elements of PROTAC Design. Available from: [Link]

-

PubMed Central. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Available from: [Link]

-

MDPI. 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Available from: [Link]

-

CAS.org. PROTACs revolutionize small molecule drugs. Available from: [Link]

-

PubMed. Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase. Available from: [Link]

-

NIH. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available from: [Link]

-

MDPI. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas. Available from: [Link]

-

MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]

-

ResearchGate. (PDF) Recent Advances in PROTACs for Drug Targeted Protein Research. Available from: [Link]

-

PubMed. Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Available from: [Link]

-

PubChem. 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid. Available from: [Link]

-

PubMed Central. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells. Available from: [Link]

-

Organic Syntheses. benzylaniline. Available from: [Link]

-

PubMed. Delineating the role of cooperativity in the design of potent PROTACs for BTK. Available from: [Link]

-

DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. Available from: [Link]

-

PrepChem.com. Synthesis of 4-benzyloxyaniline. Available from: [Link]

-

MDPI. 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Available from: [Link]

- Google Patents. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

-

Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Available from: [Link]

-

PubMed. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Available from: [Link]

-

ResearchGate. Linker optimization for reversible covalent BTK degraders. Optimization... | Download Scientific Diagram. Available from: [Link]

-

MDPI. 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Available from: [Link]

-

MDPI. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Available from: [Link]

-

MDPI. Article Versions Notes. Available from: [Link]

-

ProQuest. 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Available from: [Link]

Sources

- 1. Gould-Jacobs Reaction [drugfuture.com]

- 2. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. CN113896655A - Synthetic method of Vonoprazan intermediate - Google Patents [patents.google.com]

- 6. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid | C17H13NO4 | CID 328505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. PROTACs revolutionize small molecule drugs | CAS [cas.org]

- 15. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scribd.com [scribd.com]

An In-Depth Technical Guide to 7-(Benzyloxy)quinolin-4-ol: Synthesis, Properties, and Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Benzyloxy)quinolin-4-ol is a key heterocyclic organic compound that has garnered significant interest within the field of medicinal chemistry and drug discovery. Its quinolin-4-one core is a privileged scaffold, found in numerous biologically active molecules.[1][2] This technical guide provides a comprehensive overview of 7-(Benzyloxy)quinolin-4-ol, including its chemical identity, synthetic routes, and its emerging role as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.

Chemical Identity and Properties

CAS Number: 749922-34-7[3]

7-(Benzyloxy)quinolin-4-ol, also known as 7-(phenylmethoxy)quinolin-4-ol, is a solid at room temperature.[3] It is characterized by the presence of a quinolin-4-ol moiety with a benzyloxy substituent at the 7-position. The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form, with the keto form generally predominating.[4]

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO₂ | [3] |

| Molecular Weight | 251.28 g/mol | [3] |

| Appearance | Tan/brown solid | |

| Purity | Typically ≥95% | [3] |

| Storage | Room temperature | [3] |

Synthesis of 7-(Benzyloxy)quinolin-4-ol

The synthesis of the 7-(benzyloxy)quinolin-4-ol scaffold can be achieved through several established methods for quinolin-4-one synthesis. The two most prominent and historically significant routes are the Conrad-Limpach synthesis and the Gould-Jacobs reaction. The choice of method often depends on the availability of starting materials and desired scale.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[4][5] For the synthesis of 7-(Benzyloxy)quinolin-4-ol, the key starting materials are 3-(benzyloxy)aniline and a suitable β-ketoester, such as ethyl acetoacetate.

The reaction proceeds in two main stages: the initial formation of an enamine intermediate at a lower temperature, followed by a high-temperature thermal cyclization to yield the quinolin-4-one core.[4][6] The use of a high-boiling point, inert solvent like Dowtherm A or mineral oil is crucial for achieving high yields in the cyclization step.[1]

Proposed Synthetic Protocol (Conrad-Limpach):

Step 1: Formation of the Enamine Intermediate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(benzyloxy)aniline (1 equivalent) in a suitable solvent such as ethanol.

-

Add ethyl acetoacetate (1.1 equivalents) and a catalytic amount of a weak acid (e.g., acetic acid).

-

Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude enamine intermediate. This intermediate may be used in the next step without further purification.

Step 2: Thermal Cyclization

-

To a high-boiling point solvent (e.g., Dowtherm A) preheated to 250-260 °C in a three-necked flask equipped with a mechanical stirrer and a condenser, add the crude enamine intermediate from Step 1 dropwise.

-

Maintain the reaction temperature for 15-30 minutes.[7]

-

Monitor the completion of the cyclization by TLC.

-

Allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solvent. Collect the solid by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.

-

The crude 7-(benzyloxy)quinolin-4-ol can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).

Caption: General mechanism of action for a PROTAC utilizing a 7-(benzyloxy)quinolin-4-ol-derived warhead.

Conclusion

7-(Benzyloxy)quinolin-4-ol is a valuable synthetic intermediate with significant potential in modern drug discovery. Its synthesis can be reliably achieved through established methodologies such as the Conrad-Limpach and Gould-Jacobs reactions. The growing interest in targeted protein degradation has highlighted the importance of this molecule as a building block for the construction of PROTACs. The ability to functionalize the quinolin-4-one core allows for the development of selective protein degraders, opening new avenues for therapeutic intervention in a wide range of diseases.

References

-

Wikipedia. Gould–Jacobs reaction. [Link]

- Name Reactions in Organic Synthesis. Conrad-Limpach Reaction.

-

Merck Index. Gould-Jacobs Reaction. [Link]

-

Wikipedia. Conrad–Limpach synthesis. [Link]

-

ResearchGate. Conrad-Limpach reaction. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

-

Fisher Scientific. 7-(Benzyloxy)-1-(4-((2-oxo-1,2-dihydroquinolin-7-yl)oxy)butyl)quinolin-2(1H)-one, TRC. [Link]

-

PubMed. Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera. [Link]

-

MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]

-

ResearchGate. General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. [Link]

-

PubChem. 7-Benzyloxyquinoline. [Link]

-

National Center for Biotechnology Information. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. [Link]

-

ResearchGate. Reshaping the progranulin/sortilin interaction for targeted degradation of extracellular proteins. [Link]

-

Pharmacy Research. PROTAC Library. [Link]

-

National Center for Biotechnology Information. Targeted protein degradation: mechanisms, strategies and application. [Link]

-

ResearchGate. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway. [Link]

-

MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Link]

-

PubMed. Development of targeted protein degradation therapeutics. [Link]

-

National Center for Biotechnology Information. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. [Link]

-

Organic Syntheses. INDOLES FROM 2-METHYLNITROBENZENES BY CONDENSATION WITH FORMAMIDE ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. [Link]

-

Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]

-

MDPI. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of 7-(Benzyloxy)quinolin-4-ol: A Technical Guide for Researchers

Foreword: The Quinolin-4-one Scaffold - A Privileged Structure in Medicinal Chemistry

The quinolin-4-one core is a prominent heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This structural motif is present in numerous natural products and synthetic compounds of therapeutic interest. The versatility of the quinoline ring system allows for diverse substitutions, enabling the fine-tuning of pharmacological profiles to target a range of biological macromolecules. This guide focuses on a specific derivative, 7-(Benzyloxy)quinolin-4-ol, providing an in-depth exploration of its known and potential biological activities, supported by field-proven experimental insights and methodologies.

Physicochemical Properties of 7-(Benzyloxy)quinolin-4-ol

A foundational understanding of the physicochemical characteristics of 7-(Benzyloxy)quinolin-4-ol is paramount for interpreting its biological activity and designing relevant assays.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO₂ | [1] |

| Molecular Weight | 251.28 g/mol | [1] |

| CAS Number | 749922-34-7 | [1] |

| Appearance | Tan/brown solid | [2] |

| Purity | ≥95% | [1] |

Synthesis of the 7-(Benzyloxy)quinolin-4-ol Scaffold

The synthesis of quinolin-4-ones can be achieved through various established methods. While a specific synthesis for 7-(Benzyloxy)quinolin-4-ol is not detailed in readily available literature, general synthetic routes for this class of compounds provide a blueprint for its preparation. Common methods include the Gould-Jacobs reaction, the Conrad-Limpach synthesis, and palladium-catalyzed carbonylative reactions.

A plausible synthetic approach for 7-(Benzyloxy)quinolin-4-ol would involve the cyclization of an appropriately substituted N-phenyl-β-aminoacrylate or a related precursor bearing a benzyloxy group at the meta-position of the aniline ring.

Known and Inferred Biological Activities

Direct and extensive biological data for 7-(Benzyloxy)quinolin-4-ol is limited in the public domain. However, by examining the activities of structurally related compounds and the broader quinolin-4-one class, we can infer potential biological targets and activities.

Potential as a Kinase Inhibitor

The quinoline and quinolin-4-one scaffolds are recognized as "privileged structures" in the development of kinase inhibitors.[3][4] Numerous quinoline-based compounds have been approved for clinical use as kinase inhibitors in oncology.[4]

-

VEGFR-2 Inhibition: Derivatives of quinolin-4(1H)-one have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The benzyloxy moiety of 7-(Benzyloxy)quinolin-4-ol could potentially occupy the hydrophobic pocket of the ATP-binding site of various kinases.

Hypothesized Kinase Inhibition Mechanism:

The planar quinolin-4-one ring system can act as a scaffold that mimics the adenine region of ATP, while the benzyloxy substituent can form hydrophobic and van der Waals interactions with residues in the kinase hinge region or the hydrophobic back pocket.

Caption: Competitive inhibition of ATP binding by 7-(Benzyloxy)quinolin-4-ol.

Cytochrome P450 Substrate Activity

Structurally related 7-benzyloxyquinoline has been identified as a fluorescent substrate for cytochrome P450 enzymes, particularly CYP3A2 and to a lesser extent CYP3A1.[5] The metabolism of 7-benzyloxyquinoline to 7-hydroxyquinoline is an O-debenzylation reaction catalyzed by these enzymes.[5] Given this precedent, it is highly probable that 7-(Benzyloxy)quinolin-4-ol also serves as a substrate for CYP450 enzymes, undergoing a similar metabolic transformation. This has significant implications for the compound's pharmacokinetic profile and potential for drug-drug interactions.

Metabolic Pathway of 7-Benzyloxy-Substituted Quinolines:

Caption: Proposed metabolic O-debenzylation of 7-(Benzyloxy)quinolin-4-ol.

Potential as an S1P1 Receptor Modulator

Research on (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids has identified them as potent and centrally available functional antagonists of the Sphingosine-1-Phosphate 1 (S1P1) receptor.[6][7] The S1P1 receptor is a validated target for autoimmune diseases.[6][7] Although the core scaffold is different, the presence of the 7-benzyloxy moiety in a bicyclic system suggests that 7-(Benzyloxy)quinolin-4-ol could be explored for activity at S1P receptors.

Antimicrobial and Anticancer Potential of the Quinolin-4-one Class

The broader class of quinolin-4-ones has well-documented antimicrobial and anticancer activities. For instance, N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized and evaluated for their antimycobacterial activity. While the specific activity of 7-(Benzyloxy)quinolin-4-ol in these areas is yet to be reported, the foundational scaffold suggests that these are viable avenues for investigation.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of 7-(Benzyloxy)quinolin-4-ol, this section provides detailed, step-by-step methodologies for key biological assays.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of 7-(Benzyloxy)quinolin-4-ol on cancer cell lines.

Workflow for MTT Cytotoxicity Assay:

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of 7-(Benzyloxy)quinolin-4-ol in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.

-

Cell Treatment: Remove the existing medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Kinase Inhibition Assay: Mobility Shift Assay

This protocol outlines a method to assess the inhibitory activity of 7-(Benzyloxy)quinolin-4-ol against a specific kinase.

Detailed Protocol:

-

Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing the kinase, a fluorescently labeled peptide substrate, and ATP in a suitable kinase buffer.

-

Compound Addition: Add 7-(Benzyloxy)quinolin-4-ol at various concentrations to the reaction wells. Include a positive control (known inhibitor) and a negative control (vehicle).

-

Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. The ATP concentration should ideally be close to the Kₘ value for the specific kinase to accurately determine the inhibitor's potency. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution containing EDTA.

-

Electrophoretic Separation: Analyze the reaction mixture using a microfluidics-based capillary electrophoresis system. The phosphorylated and non-phosphorylated peptide substrates will be separated based on their charge difference.

-

Data Analysis: Quantify the amount of phosphorylated product. Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of 7-(Benzyloxy)quinolin-4-ol.

Cytochrome P450 Inhibition Assay: Fluorescent Probe-Based Assay

This protocol describes a high-throughput method to evaluate the inhibitory potential of 7-(Benzyloxy)quinolin-4-ol on specific CYP450 isoforms.

Detailed Protocol:

-

Reagent Preparation: Prepare solutions of recombinant human CYP450 enzymes, a fluorescent probe substrate specific for the isoform of interest (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4), and an NADPH-generating system.

-

Assay Setup: In a 96-well plate, add the CYP450 enzyme, the fluorescent probe substrate, and 7-(Benzyloxy)quinolin-4-ol at various concentrations in a buffer solution.

-

Reaction Initiation: Initiate the reaction by adding the NADPH-generating system.

-

Incubation: Incubate the plate at 37°C for a predetermined time, protected from light.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., acetonitrile).

-

Fluorescence Measurement: Measure the fluorescence of the product using a fluorescence microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value.

Future Directions and Concluding Remarks

While the direct biological characterization of 7-(Benzyloxy)quinolin-4-ol is in its nascent stages, the foundational knowledge of the quinolin-4-one scaffold provides a strong rationale for its further investigation. The potential for this compound to act as a kinase inhibitor, a modulator of S1P receptors, or to possess anticancer or antimicrobial properties warrants a systematic evaluation.

The experimental protocols provided in this guide offer a robust framework for elucidating the biological activity of 7-(Benzyloxy)quinolin-4-ol. A comprehensive screening against a panel of kinases and other relevant biological targets will be instrumental in defining its pharmacological profile. Furthermore, understanding its metabolic fate through CYP450-mediated O-debenzylation is crucial for any future drug development endeavors.

This technical guide serves as a starting point for researchers and drug development professionals to explore the therapeutic potential of 7-(Benzyloxy)quinolin-4-ol, a compound that sits at the intersection of a privileged chemical scaffold and a promising, yet underexplored, biological landscape.

References

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Hypothesized Mechanism of Action of 7-(Benzyloxy)quinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While the precise mechanism of action for 7-(Benzyloxy)quinolin-4-ol has not been definitively elucidated in peer-reviewed literature, its core chemical scaffold, quinolin-4-ol (also known as 4-quinolone), is a well-established pharmacophore with a broad spectrum of biological activities.[1][2][3] This guide synthesizes the current understanding of the quinolin-4-ol class of compounds to propose a hypothesized mechanism of action for 7-(Benzyloxy)quinolin-4-ol. We will explore the key biological activities associated with this scaffold, namely anticancer and antimicrobial effects, and detail the likely molecular pathways and targets involved. Furthermore, this document provides robust, field-proven experimental protocols for researchers seeking to validate these hypotheses and definitively characterize the compound's mechanism of action.

Introduction: The Quinolin-4-ol Scaffold

Quinolin-4-ol and its tautomer, quinolin-4(1H)-one, form the structural basis for a vast number of biologically active molecules, both natural and synthetic.[1] This heterocyclic system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse therapeutic applications including antibacterial, antiviral, and anticancer agents.[1][2][4] The versatility of the quinoline ring allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.[4]

The subject of this guide, 7-(Benzyloxy)quinolin-4-ol, is a derivative featuring a bulky benzyloxy group at the C7 position. The placement and nature of substituents on the quinoline ring are critical determinants of biological activity and target specificity.[1] Based on the extensive research into this class of compounds, the primary activities of 7-(Benzyloxy)quinolin-4-ol are hypothesized to be in the realms of oncology and microbiology.

Hypothesized Anticancer Mechanism of Action

Numerous quinolin-4-one derivatives have demonstrated potent antiproliferative and cytotoxic effects against various cancer cell lines.[5][6][7] The proposed mechanisms are often multifactorial, involving the disruption of fundamental cellular processes required for cancer cell survival and proliferation.

Induction of Apoptosis via Kinase Inhibition and DNA Damage

A primary anticancer mechanism for quinoline derivatives involves the induction of apoptosis (programmed cell death).[7] This is often achieved by targeting key cellular signaling pathways.

-

Hypothesized Pathway: It is proposed that 7-(Benzyloxy)quinolin-4-ol may function as an inhibitor of critical cell cycle kinases, such as Cyclin-Dependent Kinases (CDKs), or other signaling kinases like Anaplastic Lymphoma Kinase (ALK).[6] Inhibition of these kinases can lead to cell cycle arrest, typically at the G2/M phase.[8] Concurrently, many quinolone structures can interact with DNA or inhibit topoisomerase enzymes, leading to DNA damage. The combination of cell cycle arrest and DNA damage accumulation triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-dependent cascades.[8]

Caption: Hypothesized pathway for apoptosis induction.

Inhibition of Tubulin Polymerization

Certain 2-phenylquinolin-4-one derivatives have been identified as potent inhibitors of tubulin polymerization.[1] These agents bind to the colchicine site on tubulin, preventing the formation of microtubules. Microtubules are essential for creating the mitotic spindle during cell division. Their disruption leads to mitotic arrest and subsequent apoptotic cell death. Given its structure, 7-(Benzyloxy)quinolin-4-ol could potentially adopt a conformation that allows it to interfere with microtubule dynamics.

Hypothesized Antimicrobial Mechanism of Action

The quinolone family is famous for its antibacterial members (fluoroquinolones). While 7-(Benzyloxy)quinolin-4-ol is not a classic fluoroquinolone, the core scaffold is known to possess antimicrobial properties.[9]

-

Hypothesized Target: The most common mechanism for quinolone antibiotics is the inhibition of essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, the compound inhibits the re-ligation of the DNA strands, leading to a cascade of events that result in bacterial cell death. It is plausible that 7-(Benzyloxy)quinolin-4-ol could inhibit these or other essential bacterial proteins.[9]

Experimental Workflows for Mechanism of Action Elucidation

To move from hypothesis to validated mechanism, a systematic experimental approach is required. The following protocols outline key methodologies for investigating the mechanism of action of a novel compound like 7-(Benzyloxy)quinolin-4-ol.

Workflow for Anticancer Mechanism Validation

This workflow is designed to first confirm cytotoxic activity and then dissect the underlying molecular mechanism.

Caption: Experimental workflow for anticancer MOA studies.

Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining

Objective: To determine if 7-(Benzyloxy)quinolin-4-ol induces cell cycle arrest.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with 7-(Benzyloxy)quinolin-4-ol at various concentrations (e.g., 0.5x, 1x, and 2x the predetermined IC50 value) for 24 hours. Include a vehicle control (e.g., DMSO).

-

Cell Harvesting: Aspirate the media and wash cells with PBS. Trypsinize the cells, collect them in a 15 mL conical tube, and centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI Staining Solution (containing Propidium Iodide and RNase A).

-

Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.

Data Summary (Hypothetical)

For a novel quinolin-4-ol derivative, initial screening data would be summarized to guide further investigation. The table below represents hypothetical data that would be generated in the initial phases of study.

| Cell Line | Assay Type | IC50 (µM) | Max. Effect |

| MCF-7 (Breast Cancer) | MTT Proliferation | 5.2 | 95% Inhibition |

| HCT116 (Colon Cancer) | CellTiter-Glo | 8.1 | 92% Inhibition |

| MRC-5 (Normal Fibroblast) | MTT Proliferation | > 50 | 15% Inhibition |

| S. aureus | Broth Microdilution | 12.5 | N/A (MIC) |

| E. coli | Broth Microdilution | 25.0 | N/A (MIC) |

Conclusion and Future Directions

7-(Benzyloxy)quinolin-4-ol belongs to a class of compounds with significant therapeutic potential. While its specific mechanism is yet to be reported, strong evidence from analogous structures suggests its primary mode of action is likely centered on the disruption of cell division and the induction of apoptosis in cancer cells, and the inhibition of essential enzymes in bacteria. The benzyloxy moiety at the C7 position may enhance lipophilicity, potentially improving cell permeability and potency compared to simpler analogues.

Definitive elucidation of its mechanism requires the systematic application of the biochemical and cell-based assays outlined in this guide. Future research should focus on identifying the direct molecular target(s) through techniques like CETSA or affinity chromatography, which will be crucial for optimizing this chemical scaffold for future drug development programs.

References

-

Butt, H. & Aldawsari, M. F. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC, PubMed Central. [Link]

-

Request PDF. (n.d.). Reactivity and Anticancer Assessment of 4-Hydroxyquinoline Derivatives. ResearchGate. [Link]

-

Sallam, A. A., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC, PubMed Central. [Link]

-

Kumar, A., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]

-

El-Sayed, M. A. A., et al. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. National Institutes of Health. [Link]

-

Olorunshola, S. J., et al. (2023). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. ResearchGate. [Link]

-

Gupta, H., et al. (2024). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

-

Al-Najjar, A. A., et al. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. ResearchGate. [Link]

-

Kamal, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health. [Link]

Sources

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic Data for 7-(Benzyloxy)quinolin-4-ol: A Technical Guide

Introduction

7-(Benzyloxy)quinolin-4-ol, with the molecular formula C₁₆H₁₃NO₂, is a heterocyclic compound of interest in medicinal chemistry and materials science. The quinolin-4-ol core is a prevalent scaffold in numerous biologically active molecules. The benzyloxy substituent at the 7-position introduces both steric and electronic modifications that can significantly influence the molecule's chemical reactivity and biological interactions. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized 7-(Benzyloxy)quinolin-4-ol, which is a critical step in any research and development pipeline.

This guide provides predicted data tables and detailed interpretations for ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. Furthermore, it includes standardized experimental protocols for acquiring this data and visual diagrams to aid in the understanding of the molecular structure and fragmentation pathways.

Molecular Structure and Tautomerism

7-(Benzyloxy)quinolin-4-ol can exist in equilibrium with its tautomeric form, 7-(Benzyloxy)quinolin-4(1H)-one. The quinolin-4-ol form possesses a hydroxyl group at the C4 position, while the quinolin-4(1H)-one form has a carbonyl group at C4 and a proton on the nitrogen atom. The predominant tautomer can be influenced by the solvent and the physical state (solid or solution). In the solid state and in polar aprotic solvents like DMSO, the quinolin-4(1H)-one tautomer is often favored due to intermolecular hydrogen bonding. For the purpose of this guide, the spectroscopic data will be discussed primarily in the context of the quinolin-4(1H)-one tautomer, which is commonly observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for 7-(Benzyloxy)quinolin-4(1H)-one are presented below, based on the analysis of similar quinolin-4-one structures.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 7-(Benzyloxy)quinolin-4(1H)-one in DMSO-d₆ is expected to show distinct signals for the quinoline core, the benzyloxy group, and the N-H proton.

| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| NH (1) | ~11.5 - 12.0 | singlet (broad) | - | The broadness is due to quadrupole broadening and potential exchange. Its chemical shift is highly dependent on concentration and temperature. |

| H-2 | ~7.9 - 8.1 | doublet | ~6.0 | This proton is adjacent to the nitrogen and is deshielded. |

| H-3 | ~6.1 - 6.3 | doublet | ~6.0 | Coupled to H-2. |

| H-5 | ~7.8 - 8.0 | doublet | ~8.5 | Experiences deshielding from the C4-carbonyl group. |

| H-6 | ~7.0 - 7.2 | doublet of doublets | ~8.5, ~2.5 | Coupled to H-5 and H-8. |

| H-8 | ~7.3 - 7.5 | doublet | ~2.5 | Coupled to H-6. |

| -OCH₂- | ~5.2 - 5.4 | singlet | - | The methylene protons of the benzyl group. |

| Phenyl-H (ortho) | ~7.4 - 7.6 | multiplet | - | Protons on the benzyl ring. |

| Phenyl-H (meta) | ~7.3 - 7.4 | multiplet | - | Protons on the benzyl ring. |

| Phenyl-H (para) | ~7.2 - 7.3 | multiplet | - | Protons on the benzyl ring. |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will reflect the carbon environments within the molecule.

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | ~140 - 142 | |

| C-3 | ~110 - 112 | |

| C-4 | ~175 - 178 | Carbonyl carbon, significantly deshielded. |

| C-4a | ~140 - 142 | |

| C-5 | ~125 - 127 | |

| C-6 | ~115 - 117 | |

| C-7 | ~160 - 163 | Carbon attached to the benzyloxy group, deshielded. |

| C-8 | ~105 - 107 | |

| C-8a | ~122 - 124 | |

| -OCH₂- | ~70 - 72 | Methylene carbon of the benzyl group. |

| Phenyl C (ipso) | ~136 - 138 | |

| Phenyl C (ortho) | ~128 - 129 | |

| Phenyl C (meta) | ~127 - 128 | |

| Phenyl C (para) | ~128 - 129 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 7-(Benzyloxy)quinolin-4-ol, electrospray ionization (ESI) would be a suitable technique.

Predicted Mass Spectrometry Data (ESI-MS)

| Parameter | Predicted Value |

| Molecular Formula | C₁₆H₁₃NO₂ |

| Molecular Weight | 251.28 g/mol |

| [M+H]⁺ | m/z 252.10 |

| [M+Na]⁺ | m/z 274.08 |

Predicted Fragmentation Pattern:

The primary fragmentation pathway in the positive ion mode would likely involve the loss of the benzyl group.

Caption: Predicted ESI-MS fragmentation of 7-(Benzyloxy)quinolin-4-ol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 7-(Benzyloxy)quinolin-4(1H)-one would be characterized by the following absorption bands.

Predicted Infrared (IR) Spectroscopy Data

| Frequency Range (cm⁻¹) | Vibration | Intensity |

| 3200 - 2800 | N-H stretch | Medium, broad |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2950 - 2850 | Aliphatic C-H stretch (-CH₂-) | Medium |

| ~1640 - 1660 | C=O stretch (amide I) | Strong |

| ~1600, ~1580, ~1500 | C=C stretch (aromatic) | Medium to Strong |

| ~1250 - 1200 | C-O stretch (aryl ether) | Strong |

| ~1100 - 1000 | C-O stretch (benzyl ether) | Strong |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 7-(Benzyloxy)quinolin-4-ol.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a spectral width of -2 to 14 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 0 to 200 ppm. A proton-decoupled pulse sequence should be used.

-

Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in the positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and major fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Conclusion